molecular formula C21H14N4O3S B2837793 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1797960-04-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2837793
CAS No.: 1797960-04-3
M. Wt: 402.43
InChI Key: DNWNYHZVIFQSAH-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a sophisticated compound, integrating multiple functional groups. Its intricate structure includes a benzo[d]thiazole core, a carboxamide group, and a furan-oxadiazole substitution, each contributing unique chemical properties. This complex molecule offers promising potentials across various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

  • Formation of the benzo[d]thiazole core: : Initial reaction between o-aminothiophenol and a carboxylic acid derivative under acidic conditions.

  • Introduction of the carboxamide group: : Amidation reaction using a suitable amine and coupling agents like EDCI or DCC.

  • Synthesis of the furan-oxadiazole fragment: : Furan and oxadiazole formation via cyclization reactions.

  • Final coupling: : The furan-oxadiazole unit is attached to the benzo[d]thiazole core through a cross-coupling reaction, often involving palladium catalysts.

Industrial Production Methods: : Industrial synthesis generally follows similar routes but with optimized conditions for scale, including high-pressure reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized at various positions, particularly in the furan ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reductive cleavage of the oxadiazole ring using agents such as LiAlH4.

  • Substitution Reactions: : Electrophilic and nucleophilic substitution reactions at the benzothiazole core and furan ring.

Common Reagents and Conditions

  • Oxidation: : mCPBA, H2O2

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : Halogenation reagents, Grignard reagents

Major Products Formed

  • Oxidation products: : Epoxides, carboxyl derivatives

  • Reduction products: : Alcohols, amines

  • Substitution products: : Varied based on the substituent introduced (halides, alkyl groups)

Scientific Research Applications

In Chemistry

  • Used as a versatile building block for the synthesis of more complex molecules.

  • Functions as a ligand in coordination chemistry due to its multiple binding sites.

In Biology and Medicine

  • Potential Therapeutics: : Exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, influencing biochemical pathways.

In Industry

  • Materials Science: : Utilized in the development of advanced materials like organic semiconductors and photonic devices.

  • Chemical Sensors: : Used in sensors for detecting environmental pollutants due to its reactive functional groups.

Mechanism of Action

The compound’s effects are mediated through its interaction with molecular targets, primarily enzymes and receptors. The benzo[d]thiazole and oxadiazole moieties often play critical roles in binding to the active sites of enzymes, thereby inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups.

Similar Compounds

  • Benzothiazole Derivatives: : Many benzothiazole-based compounds exhibit antimicrobial and anticancer properties.

  • Oxadiazole Derivatives: : Known for their role in pharmaceuticals as potential anticonvulsants and anti-inflammatory agents.

  • Furan Derivatives: : Display significant biological activities and are often used in drug design.

Uniqueness

  • The integration of furan, oxadiazole, and benzothiazole rings into a single molecule is rare, offering a unique set of chemical and biological properties.

  • Enhanced binding affinity and specificity due to the spatial arrangement of functional groups, making it a potent candidate for various scientific applications.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c26-20(21-23-15-8-3-4-10-17(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-28-18)16-9-5-11-27-16/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWNYHZVIFQSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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